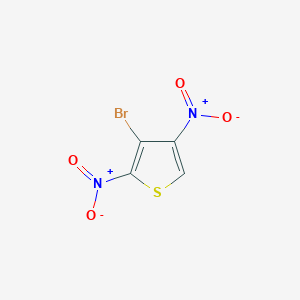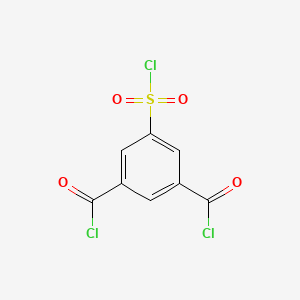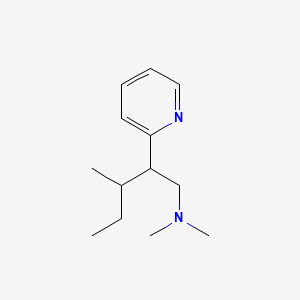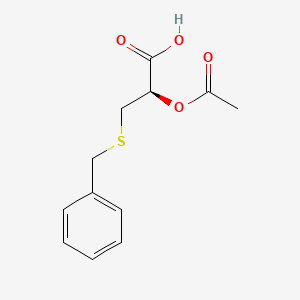
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid is an organic compound with a unique structure that combines an acetyloxy group, a benzylsulfanyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid typically involves the esterification of a suitable precursor. One common method is the reaction of (2R)-3-(benzylsulfanyl)propanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyloxy group can be reduced to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors. The benzylsulfanyl group can modulate the activity of proteins through covalent modification or binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(Acetyloxy)-3-(methylsulfanyl)propanoic acid: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
(2R)-2-(Acetyloxy)-3-(phenylsulfanyl)propanoic acid: Similar structure but with a phenylsulfanyl group.
Uniqueness
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
37662-20-7 |
|---|---|
Molecular Formula |
C12H14O4S |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
(2R)-2-acetyloxy-3-benzylsulfanylpropanoic acid |
InChI |
InChI=1S/C12H14O4S/c1-9(13)16-11(12(14)15)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
FAHFHPIWIHUPCD-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)O[C@@H](CSCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)OC(CSCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


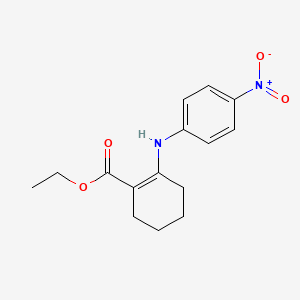
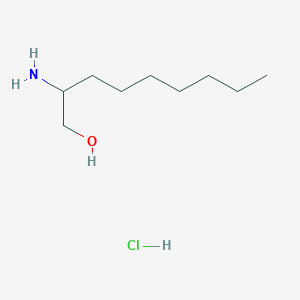
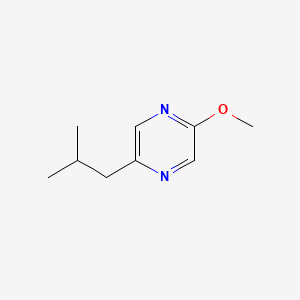
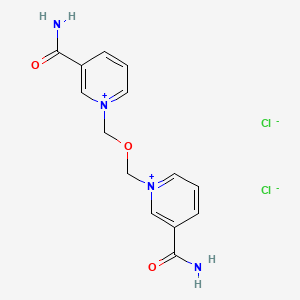
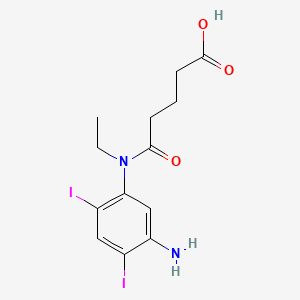
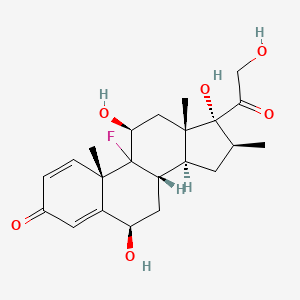
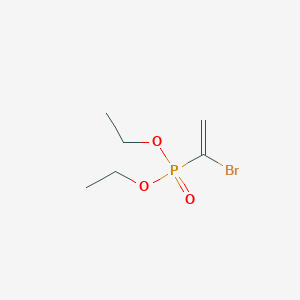

![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
